(5-Methoxy-6-nitropyridin-2-yl)methanol
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Overview
Description
(5-Methoxy-6-nitropyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol It is characterized by the presence of a methoxy group, a nitro group, and a hydroxymethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-6-nitropyridin-2-yl)methanol typically involves the nitration of a methoxy-substituted pyridine derivative followed by reduction and subsequent functional group transformations. One common synthetic route includes the following steps:
Nitration: The starting material, 5-methoxypyridine, is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroxymethylation: The amino group is converted to a hydroxymethyl group through a series of reactions involving formaldehyde and subsequent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-6-nitropyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: 5-Methoxy-6-nitropyridine-2-carboxylic acid.
Reduction: 5-Methoxy-6-aminopyridin-2-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Methoxy-6-nitropyridin-2-yl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (5-Methoxy-6-nitropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
(6-Methyl-5-nitropyridin-2-yl)methanol: Similar structure but with a methyl group instead of a methoxy group.
(5-Methoxy-6-aminopyridin-2-yl)methanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(5-Methoxy-6-nitropyridin-2-yl)methanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H8N2O4 |
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Molecular Weight |
184.15 g/mol |
IUPAC Name |
(5-methoxy-6-nitropyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8N2O4/c1-13-6-3-2-5(4-10)8-7(6)9(11)12/h2-3,10H,4H2,1H3 |
InChI Key |
QMZHSJMLHNLSSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)CO)[N+](=O)[O-] |
Origin of Product |
United States |
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